molecular formula C4H4N2O2S B1176849 crnA protein CAS No. 135229-17-3

crnA protein

カタログ番号: B1176849
CAS番号: 135229-17-3
注意: 研究専用です。人間または獣医用ではありません。
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説明

The crnA protein is a nitrate transporter encoded by the crnA gene in the filamentous fungus Aspergillus nidulans. It facilitates the uptake of nitrate (NO₃⁻), a critical step in nitrogen assimilation . The protein consists of 483 amino acids with a molecular weight of ~51.8 kDa and is predicted to have 10 transmembrane helices based on hydropathy analysis. A distinguishing feature is its extensive hydrophilic loop between helices 6 and 7, which may play a role in substrate recognition or regulatory interactions .

crnA expression is tightly regulated by environmental nitrogen availability:

  • Induction: Activated in the presence of nitrate (NO₃⁻) or nitrite (NO₂⁻).
  • Repression: Suppressed under nitrogen-sufficient conditions (e.g., ammonium).
    This regulation is mediated by the nirA gene (nitrate induction control), areA (nitrogen metabolite repression control), and niaD (nitrate reductase, involved in autoregulation) .

特性

CAS番号

135229-17-3

分子式

C4H4N2O2S

同義語

crnA protein

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds/Proteins

Below is a comparative analysis with structurally or functionally related proteins:

Table 1: Comparative Analysis of crnA and Similar Transporters

Feature crnA (A. nidulans) YNT1 (Hansenula polymorpha) NRT1/NPF (Plants) MFS Transporters
Substrate Nitrate (NO₃⁻) Nitrate (NO₃⁻) Nitrate, peptides, hormones Diverse (sugars, drugs)
Topology 10 transmembrane helices 12 transmembrane helices 12 transmembrane helices 12 transmembrane helices
Regulatory Mechanism NirA/AreA/NiaD-dependent Nitrogen source-dependent Nitrogen/light-dependent Substrate availability
Sequence Homology Unique, no known homologs Shares motifs with CHL1 Part of NPF family MFS superfamily membership
Organism Fungi Yeast Plants Prokaryotes/Eukaryotes

Key Findings:

Structural Uniqueness :

  • Unlike the Major Facilitator Superfamily (MFS) transporters (e.g., plant NRT1), which typically have 12 transmembrane helices, crnA’s 10-helix structure suggests divergent evolutionary origins .
  • The absence of homology to bacterial nitrate transporters (e.g., NarK) further underscores its distinct classification .

Functional Overlap with YNT1 :

  • The yeast YNT1 gene encodes a high-affinity nitrate transporter with 12 transmembrane domains. While both crnA and YNT1 are nitrate-specific, their structural divergence implies independent evolutionary pathways .

Regulatory Networks :

  • crnA shares regulatory dependencies with niaD (nitrate reductase), as both are co-regulated by nirA and areA. This contrasts with plant NRT1 transporters, which are regulated by light and nitrogen signaling pathways (e.g., NLP transcription factors) .

Lack of Redundancy :

  • In A. nidulans, crnA is the primary nitrate transporter, unlike plants, where multiple NRT1/NRT2 transporters enable functional redundancy and tissue-specific nitrate uptake .

Research Implications

  • Biotechnological Applications: crnA’s unique structure could inspire engineered nitrate transporters for nitrogen-use efficiency in crops.
  • Evolutionary Biology : Its lack of homology challenges existing transporter classification systems, suggesting unexplored diversity in fungal membrane proteins .

Q & A

Q. What experimental approaches are recommended for initial structural characterization of crnA protein?

To determine the structural properties of crnA, employ X-ray crystallography or cryo-electron microscopy (cryo-EM) for high-resolution 3D models. Ensure protein purification protocols include affinity chromatography and size-exclusion chromatography to confirm monomeric/polymerized states. Validate structural data using circular dichroism (CD) spectroscopy to assess secondary structure integrity . For reproducibility, adhere to NIH guidelines for reporting experimental conditions, including buffer composition, temperature, and protein concentration ranges .

Q. How can researchers design assays to investigate crnA’s functional role in cellular processes?

Use siRNA or CRISPR-Cas9-mediated knockdown/knockout models to assess crnA’s impact on cellular pathways (e.g., cell cycle regulation or stress responses). Pair this with fluorescence tagging (e.g., GFP-crnA fusion) for subcellular localization studies. Include controls such as scrambled siRNA and rescue experiments with wild-type crnA to validate specificity. Statistical analysis should follow guidelines for preclinical studies, including power calculations and Bonferroni correction for multiple comparisons .

Q. What bioinformatics tools are suitable for predicting crnA’s interaction partners?

Leverage databases like STRING or BioGRID to identify potential interactors based on co-expression, phylogenetic profiling, or structural homology. Validate predictions via co-immunoprecipitation (Co-IP) followed by mass spectrometry. For alignment and consensus sequence analysis, tools like ProteinParser can generate detailed amino acid frequency profiles, aiding in domain identification .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding crnA’s role in oncogenesis?

Conduct meta-analyses of existing datasets (e.g., TCGA or GEO) to correlate crnA expression with patient outcomes across cancer types. Use orthogonal methods (e.g., immunohistochemistry vs. RNA-seq) to validate expression patterns. If discrepancies persist, perform functional studies in isogenic cell lines under standardized conditions (pH, hypoxia, etc.) to isolate context-dependent effects. Document all variables using preclinical checklists to ensure replicability .

Q. What methodologies optimize the study of crnA’s post-translational modifications (PTMs) and their functional implications?

Employ tandem mass spectrometry (LC-MS/MS) with phosphopeptide/enrichment kits (e.g., TiO2 for phosphorylation) to map PTMs. Use site-directed mutagenesis to assess functional consequences (e.g., substituting phosphorylated serine residues with alanine). For dynamic PTM analysis, combine pulse-chase labeling with inhibitors of specific kinases/ubiquitin ligases. Data interpretation should include kinetic modeling to quantify modification rates .

Q. How can advanced imaging techniques resolve crnA’s real-time dynamics in live cells?

Implement lattice light-sheet microscopy or single-molecule tracking to monitor crnA movement at subsecond resolution. Use HaloTag or SNAP-tag systems for covalent labeling with fluorophores to minimize background noise. Analyze spatiotemporal data with particle-tracking algorithms (e.g., TrackMate) and correlate with cellular events (e.g., mitosis) using synchronized cell populations .

Q. What strategies validate crnA’s interaction with non-coding RNAs (ncRNAs) in disease models?

Perform RNA-protein pull-down assays with biotinylated ncRNA probes, followed by Northern blot or qPCR to confirm binding. For in vivo validation, use CRISPR-dCas13 systems to modulate ncRNA levels and assess crnA activity. Cross-reference results with resources like FARNA to annotate ncRNA functions and avoid off-target effects .

Methodological Best Practices

  • Data Reporting : Include raw data tables for key experiments (e.g., kinetic parameters, PTM sites) in supplementary materials. Specify statistical tests, software versions, and thresholds for significance .
  • Ethical Compliance : Obtain ethics committee approval for studies involving human tissues or animal models. Declare data availability per journal policies (e.g., accession codes in public repositories) .
  • Replication : Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency and reduce publication bias .

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